1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole
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Overview
Description
1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole can be achieved through several methods. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of glyoxal, formaldehyde, and ammonia.
Wallach synthesis: This involves the oxidation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput methods and catalysts to increase yield and efficiency. Methods such as microwave-assisted synthesis and solvent-free conditions are employed to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions may produce various substituted imidazoles .
Scientific Research Applications
1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent.
Etonitazene: An analgesic.
Enviroxime: An antiviral agent.
Astemizole: An antihistaminic agent.
Omeprazole: An antiulcer agent.
Uniqueness
1-{2-[2-(Propan-2-yl)phenyl]hexyl}-1H-imidazole is unique due to its specific structural features and the resulting chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
CAS No. |
61022-31-9 |
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Molecular Formula |
C18H26N2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-[2-(2-propan-2-ylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C18H26N2/c1-4-5-8-16(13-20-12-11-19-14-20)18-10-7-6-9-17(18)15(2)3/h6-7,9-12,14-16H,4-5,8,13H2,1-3H3 |
InChI Key |
MITSPCKJJOEEAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=CC=CC=C2C(C)C |
Origin of Product |
United States |
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